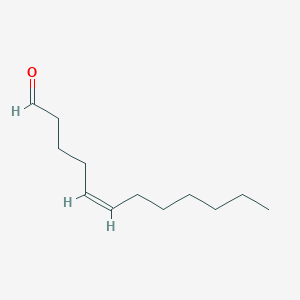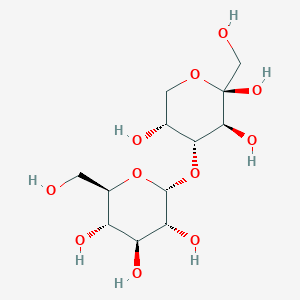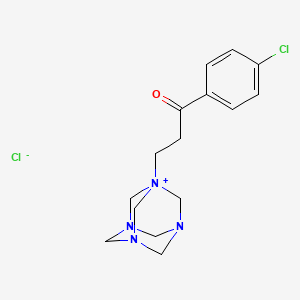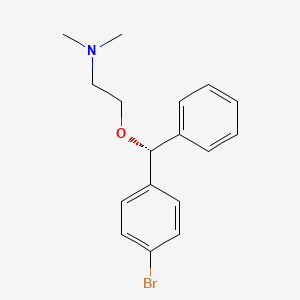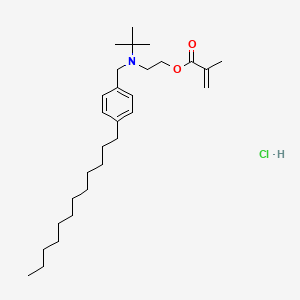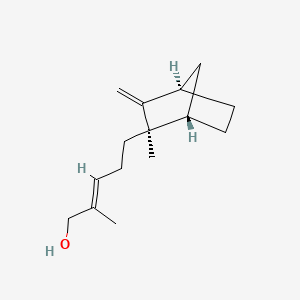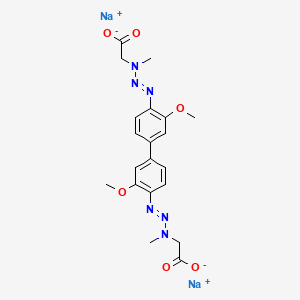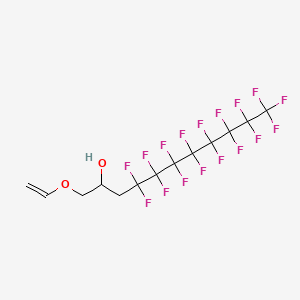
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1-(vinyloxy)undecan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1-(vinyloxy)undecan-2-ol: is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1-(vinyloxy)undecan-2-ol typically involves the following steps:
Fluorination: Starting with a hydrocarbon precursor, multiple fluorination steps are carried out to introduce the fluorine atoms. This can be achieved using reagents like elemental fluorine (F2) or fluorinating agents such as cobalt trifluoride (CoF3).
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for fluorination, and employing efficient separation techniques like distillation and chromatography to purify the final product.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form carbonyl compounds.
Reduction: The vinyl group can be reduced to form saturated hydrocarbons.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, although they are generally less reactive due to the strong C-F bond.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of fluorinated amines or thiols.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of fluorinated polymers and surfactants.
- Acts as a reagent in organic synthesis for introducing fluorinated groups.
Biology:
- Employed in the development of fluorinated drugs due to its stability and bioavailability.
- Used in imaging techniques like MRI due to the unique properties of fluorine atoms.
Medicine:
- Investigated for its potential use in drug delivery systems.
- Studied for its anti-inflammatory and antimicrobial properties.
Industry:
- Utilized in the production of non-stick coatings and water-repellent materials.
- Applied in the manufacture of specialty chemicals and performance materials.
作用機序
The mechanism of action of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1-(vinyloxy)undecan-2-ol is largely dependent on its chemical structure. The fluorine atoms create a highly electronegative environment, which can influence the reactivity of adjacent functional groups. This compound can interact with biological molecules through hydrophobic interactions and hydrogen bonding, affecting molecular targets and pathways involved in various biological processes.
類似化合物との比較
- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide
- (2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane
- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecylamine
Uniqueness:
- The presence of the vinyloxy group in 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-1-(vinyloxy)undecan-2-ol distinguishes it from other similar compounds. This functional group imparts unique reactivity and potential for further chemical modifications.
- Compared to its analogs, this compound offers a balance of hydrophobicity and reactivity, making it versatile for various applications in research and industry.
特性
CAS番号 |
94159-86-1 |
|---|---|
分子式 |
C13H9F17O2 |
分子量 |
520.18 g/mol |
IUPAC名 |
1-ethenoxy-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol |
InChI |
InChI=1S/C13H9F17O2/c1-2-32-4-5(31)3-6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h2,5,31H,1,3-4H2 |
InChIキー |
XLLVATUSJHKQQF-UHFFFAOYSA-N |
正規SMILES |
C=COCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol](/img/structure/B12706586.png)
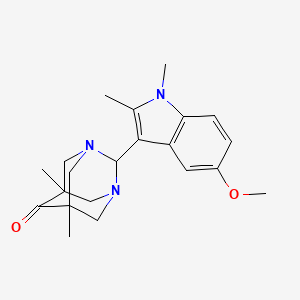
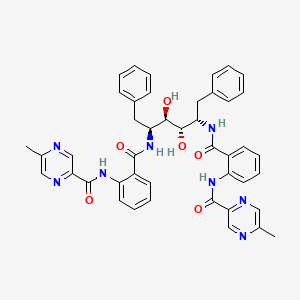
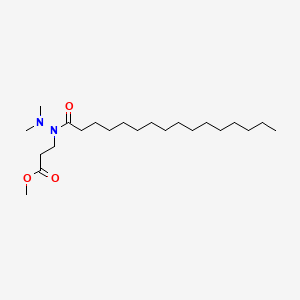
![Ethyl 4-chloro-3-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-YL)amino]carbonyl]-2-oxopropyl]azo]benzoate](/img/structure/B12706611.png)
